Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a benzylamine moiety, which is further substituted with fluorine and trifluoromethoxy groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of 3-Fluoro-4-trifluoromethoxy-benzyl bromide: This intermediate can be synthesized by reacting 3-fluoro-4-trifluoromethoxy-benzyl alcohol with a brominating agent such as phosphorus tribromide (PBr3) under controlled conditions.
Cyclopropylation: The benzyl bromide intermediate is then subjected to a cyclopropylation reaction using cyclopropylmagnesium bromide (Grignard reagent) to introduce the cyclopropyl group.
Hydrochloride Formation: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents in solvents like acetonitrile or water.
Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethoxy groups can enhance binding affinity and selectivity towards these targets. The cyclopropyl group may contribute to the compound’s stability and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-trifluoromethoxy-benzyl alcohol
- 3-Fluoro-4-trifluoromethoxy-benzyl bromide
- Cyclopropyl-benzylamine
Uniqueness
Cyclopropyl-(3-fluoro-4-trifluoromethoxy-benzyl)-amine hydrochloride is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both cyclopropyl and trifluoromethoxy groups enhances its stability and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[[3-fluoro-4-(trifluoromethoxy)phenyl]methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4NO.ClH/c12-9-5-7(6-16-8-2-3-8)1-4-10(9)17-11(13,14)15;/h1,4-5,8,16H,2-3,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOHGATWWNDSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=C(C=C2)OC(F)(F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.